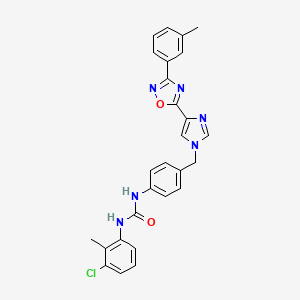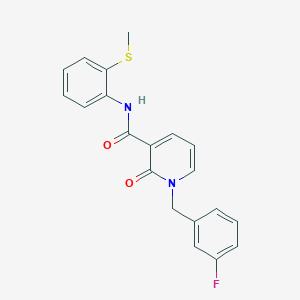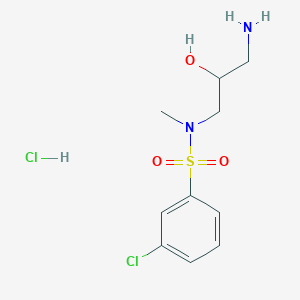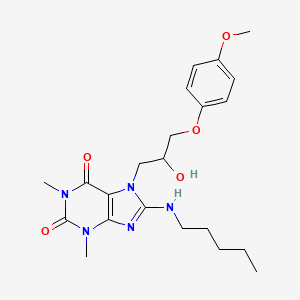![molecular formula C17H14ClN3OS B2942145 N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea CAS No. 325978-12-9](/img/structure/B2942145.png)
N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea (NCTU) is an organic compound that is commonly used in scientific research. It is a thiazole derivative and is structurally similar to other compounds such as thiourea and thiocyanate. This compound has been studied extensively and has been found to have a wide range of applications in various scientific fields.
Aplicaciones Científicas De Investigación
Antitumor Activities
N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea and its derivatives have been explored for their potential in antitumor activities. For instance, a study on novel 4,5‐disubstituted thiazolyl urea derivatives, which are closely related to the compound , showed promising antitumor activities. These compounds were synthesized and structurally confirmed through various methods, including X-ray diffraction analysis (Ling, Xin, Zhong, & Jian‐xin, 2008).
Cytokinin-like Activity and Plant Growth Regulation
Some urea derivatives, including compounds similar to N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea, have shown cytokinin-like activities, which are crucial in plant growth and development. These compounds have been used in in vitro plant morphogenesis studies due to their ability to regulate cell division and differentiation. The structure-activity relationship studies of these urea derivatives have led to the identification of new compounds that enhance adventitious root formation in plants (Ricci & Bertoletti, 2009).
Antioxidant Properties
Research into the antioxidant properties of urea derivatives, including thiazole analogues with urea functionality, has revealed significant findings. These compounds have been synthesized and evaluated for their in vitro antioxidant activity. Studies indicate that some of these compounds, especially those with selenourea functionality, exhibit potent antioxidant activities, suggesting their potential use in therapeutic applications (Reddy et al., 2015).
Insecticidal Effects and Chitin Synthesis Inhibition
Urea derivatives, including those structurally related to N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea, have been shown to inhibit chitin synthesis in insect larvae. This inhibition plays a significant role in their insecticidal effects, as it disrupts the development of the insect cuticle, leading to the death of the larvae. These findings suggest the potential application of these compounds in pest control (Deul, Jong, & Kortenbach, 1978).
Anti-Microbial and Corrosion Inhibition
Research has also indicated the potential of urea derivatives in antimicrobial applications and as corrosion inhibitors. These compounds have been tested against various bacteria and fungi, showing good antibacterial and antifungal activity. Additionally, they have demonstrated effectiveness in inhibiting the corrosion of metals in certain environments, suggesting their use in industrial applications (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(20-15)21-16(22)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSXTVSZMCUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone](/img/structure/B2942062.png)
![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)

![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)
![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)
![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)





![2-[(2-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2942082.png)

![N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2942084.png)